Sennoside D

説明

Sennoside D is an active constituent of senna, which is generally used as a laxative . It belongs to the anthranoid family and is procured from dried leaflets and pods of the senna plant .

Synthesis Analysis

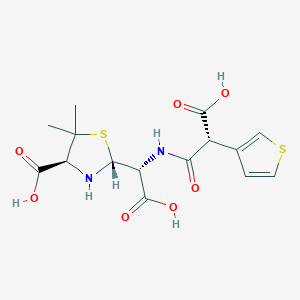

Sennoside D is a natural dianthrone glycoside mainly found in medicinal plants of Senna and Rhubarb . It was first isolated and identified from the leaves of Senna . A two-dimensional qNMR method has been established for the determination of sennosides .Molecular Structure Analysis

The molecular formula of Sennoside D is C42H40O19 . Its molecular weight is 848.76 .Chemical Reactions Analysis

Sennoside A, a similar compound to Sennoside D, may undergo a hydrolysis reaction to generate sennidin A, then converted to rhein-anthrone by breaking the C10-10′ bond . The rhein anthrone and sennidin A were identified as SA metabolites through intestinal flora after incubation with rat and mouse feces .Physical And Chemical Properties Analysis

Sennoside D is a yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its density is 1.710±0.06 g/cm3 (Predicted), and its boiling point is 1130.3±65.0 °C (Predicted) .科学的研究の応用

Laxative Properties

Sennosides, including Sennoside D, are known for their laxative properties . They are derived from medicinal plants like Senna and Rhubarb and have been used as traditional irritant laxatives .

Anti-Obesity Effects

Sennoside A, a compound similar to Sennoside D, has been found to have anti-obesity effects . It’s possible that Sennoside D may have similar properties, but more research is needed to confirm this.

Hypoglycemic Effects

Research on Sennoside A has shown that it can stimulate the secretion of GLP-1, which can improve insulin sensitivity . This suggests potential hypoglycemic effects, which could also be present in Sennoside D.

Hepatoprotective Effects

Sennoside A has been found to have hepatoprotective effects . Given the similarities between the Sennosides, Sennoside D may also have potential hepatoprotective properties.

Anti-Inflammatory Properties

Sennosides, including Sennoside D, may have anti-inflammatory properties . This could make them useful in the treatment of various inflammatory conditions.

Anti-Tumor Properties

Research has suggested that Sennoside A has anti-tumor properties . It’s possible that Sennoside D may also have anti-tumor effects, but more research is needed to confirm this.

Anti-Bacterial, Anti-Fungal, and Anti-Viral Properties

Sennoside A has been found to have anti-bacterial, anti-fungal, and anti-viral properties . Given the similarities between the Sennosides, Sennoside D may also have these properties.

Anti-Neurodegenerative Properties

Research has suggested that Sennoside A has anti-neurodegenerative properties . It’s possible that Sennoside D may also have anti-neurodegenerative effects, but more research is needed to confirm this.

作用機序

Target of Action

Sennoside D, like other sennosides, primarily targets the cells in the large intestine . It is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells , leading to an increase in prostaglandin E2 (PGE2) .

Mode of Action

Sennoside D, as a part of the senna glycosides, works by irritating and stimulating intestinal cells . This action produces contractions in the intestines, leading to an increase in water influx to the intestines and promoting bowel movement . The active metabolite rheinanthrone is responsible for this stimulant laxative effect .

Biochemical Pathways

The primary biochemical pathway affected by Sennoside D involves the stimulation of COX2 expression in macrophage cells . This leads to an increase in PGE2 , which plays a crucial role in the regulation of gastrointestinal motility and secretion. The enhanced peristalsis helps move stool more effectively, reducing constipation .

Pharmacokinetics

The pharmacokinetic properties of Sennoside D are similar to those of other sennosides. It is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given orally . .

Result of Action

The primary result of Sennoside D’s action is the relief of constipation . By stimulating intestinal cells and increasing water influx to the intestines, it promotes bowel movement . This makes it effective for short-term relief of constipation .

Action Environment

The action of Sennoside D can be influenced by various environmental factors. For instance, light intensity has been shown to affect the accumulation of sennosides in plants . Additionally, the composition of gut microbiota, which metabolizes Sennoside D into its active form, can also influence its efficacy . Therefore, factors such as diet, which can alter gut microbiota, may potentially impact the action and efficacy of Sennoside D.

特性

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sennoside D | |

CAS RN |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the antimicrobial activity of Sennoside D?

A1: The research found that Sennoside D, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that Sennoside D might interfere with the growth and survival of this particular bacterium.

Q2: Are there other sennosides with notable antimicrobial activity?

A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)